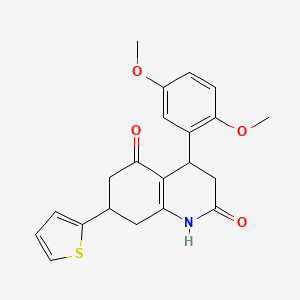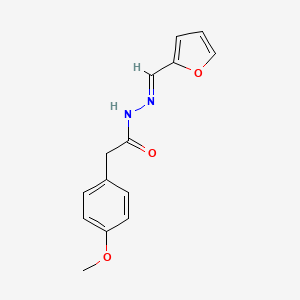![molecular formula C21H32N2O2S B5509206 2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspirocycles like the compound involves multiple steps, including the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This process allows for the introduction of various substituents, enhancing the compound's structural diversity and potential biological activity (Yang et al., 2008). Furthermore, the synthesis can also be achieved via the solid-phase synthesis technique using resin-bound bismesylates, which is facilitated by microwave assistance for the rapid formation of diazaspirocycles (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of diazaspirocycles features a characteristic spiro arrangement that integrates nitrogen atoms within the spirocyclic framework. This structure imparts unique chemical and physical properties to the compound, making it a subject of interest for the development of new materials and pharmaceuticals. The synthesis routes often lead to symmetrical or unsymmetrical derivatives, reflecting on the versatility of the molecular backbone (Rice et al., 1964).
Chemical Reactions and Properties
Diazaspirocycles participate in various chemical reactions, including annulation with primary amines and Michael addition reactions, enabling the synthesis of complex molecules with potential biological activity. The presence of nitrogen atoms within the spirocyclic framework enhances the compound's reactivity, making it a versatile intermediate for the synthesis of a wide range of chemical entities (Macleod et al., 2006).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-9-[(3-methylsulfanylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-25-14-4-11-23-17-21(8-7-20(23)24)9-12-22(13-10-21)16-18-5-3-6-19(15-18)26-2/h3,5-6,15H,4,7-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPDBDFOUBTQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)CC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)
![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)
![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)
![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)


![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)
![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)